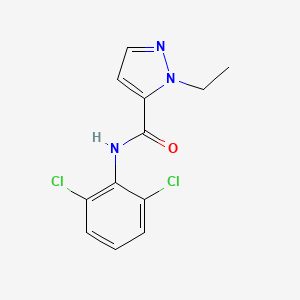![molecular formula C19H17F3N4O3 B11072976 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11072976.png)
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE is a complex organic compound with a molecular formula of C19H17F3N4O3
Vorbereitungsmethoden
The synthesis of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the trifluoromethyl and pyridinylmethyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyridinylmethyl groups can participate in substitution reactions, where these groups are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazolidinyl ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE can be compared with similar compounds such as:
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE: This compound has a butanamide group instead of a phenylpropanamide group, which may affect its chemical properties and biological activity.
N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE: This compound contains an isonicotinamide group, which may influence its reactivity and applications.
The uniqueness of N-[2,5-DIOXO-1-(3-PYRIDINYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C19H17F3N4O3 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)18(24-15(27)9-8-13-5-2-1-3-6-13)16(28)26(17(29)25-18)12-14-7-4-10-23-11-14/h1-7,10-11H,8-9,12H2,(H,24,27)(H,25,29) |
InChI-Schlüssel |
GFKXUGBSEDPGPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072902.png)
![Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate](/img/structure/B11072915.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B11072920.png)
![4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11072930.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11072938.png)
![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072942.png)
![N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11072950.png)
![1A-(2-Furylcarbonyl)-1-methyl-1-(4-methylbenzoyl)-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11072961.png)
![N-(4-chlorophenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11072968.png)

![3-[(2S)-1-(hex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072988.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)
![ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11072997.png)
